molecular formula C19H20FNO3 B10771422 [3H]-Paroxetine

[3H]-Paroxetine

Cat. No.: B10771422
M. Wt: 331.4 g/mol
InChI Key: AHOUBRCZNHFOSL-RXMHWKDRSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [3H]Paroxetine involves the incorporation of tritium into the paroxetine molecule. This can be achieved through catalytic hydrogenation using tritium gas or by tritiation of a suitable precursor . The process typically requires the use of a palladium or platinum catalyst under controlled conditions to ensure the selective incorporation of tritium.

Industrial Production Methods

Industrial production of [3H]Paroxetine follows similar principles but on a larger scale. The process involves the preparation of paroxetine followed by tritiation. The reaction conditions are optimized to maximize yield and purity while ensuring the safety and containment of the radioactive material .

Chemical Reactions Analysis

Types of Reactions

[3H]Paroxetine undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dehalogenated or hydrogenated products .

Scientific Research Applications

[3H]Paroxetine is extensively used in scientific research due to its ability to bind selectively to the serotonin transporter (SERT). Some key applications include:

Mechanism of Action

[3H]Paroxetine exerts its effects by inhibiting the reuptake of serotonin (5-HT) into presynaptic neurons. This inhibition increases the concentration of serotonin in the synaptic cleft, enhancing serotonergic neurotransmission. The primary molecular target is the serotonin transporter (SERT), which [3H]Paroxetine binds to with high affinity . This binding prevents the reabsorption of serotonin, thereby prolonging its action in the brain .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

[3H]Paroxetine is unique due to its radiolabeling, which allows for precise tracking and quantification in biological studies. This feature makes it particularly valuable in research settings where understanding the distribution and interaction of the compound is crucial .

Properties

Molecular Formula

C19H20FNO3

Molecular Weight

331.4 g/mol

IUPAC Name

(3S,4R)-4-(4-fluorophenyl)-3-[(6-tritio-1,3-benzodioxol-5-yl)oxymethyl]piperidine

InChI

InChI=1S/C19H20FNO3/c20-15-3-1-13(2-4-15)17-7-8-21-10-14(17)11-22-16-5-6-18-19(9-16)24-12-23-18/h1-6,9,14,17,21H,7-8,10-12H2/t14-,17-/m0/s1/i5T

InChI Key

AHOUBRCZNHFOSL-RXMHWKDRSA-N

Isomeric SMILES

[3H]C1=CC2=C(C=C1OC[C@@H]3CNCC[C@H]3C4=CC=C(C=C4)F)OCO2

Canonical SMILES

C1CNCC(C1C2=CC=C(C=C2)F)COC3=CC4=C(C=C3)OCO4

Origin of Product

United States

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